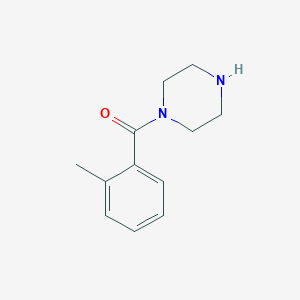

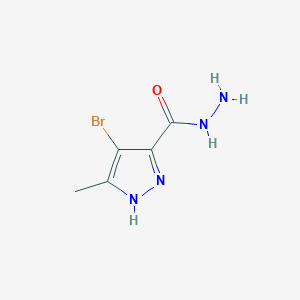

4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

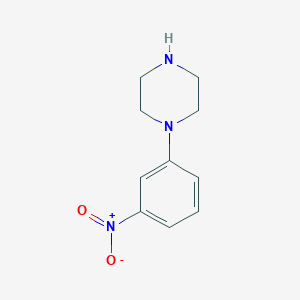

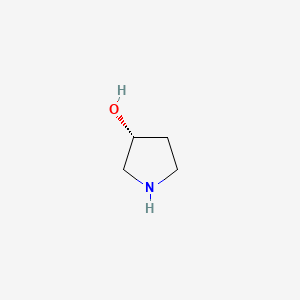

4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide is a useful research compound. Its molecular formula is C5H7BrN4O and its molecular weight is 219.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide derivatives have been explored for their antibacterial activities. Compounds like N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide have shown strong inhibition against DNA gyrases in bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating potential as potent DNA gyrase inhibitors (Sun et al., 2013).

Spectroscopic and Molecular Studies

Vibrational spectroscopic investigations, including FT-IR and FT-Raman, have been conducted on derivatives of this compound. These studies help in understanding the quantum chemical properties and the molecular structure of these compounds, which is crucial for their applications in industrial and biological settings (Pillai et al., 2017).

Antiviral Activities

Research into the synthesis of new pyrazole-based heterocycles, including those derived from 1H-pyrazole-3-carbohydrazide, has shown promising results in terms of antiviral activities. These compounds have been tested against viruses like Herpes simplex type-1 (HSV-1), with some demonstrating a significant reduction in viral plaques (Dawood et al., 2011).

Molecular Docking Studies

Molecular docking studies have been carried out on various derivatives of this compound. These studies suggest potential applications in treating diseases like diabetes, as these compounds can act as inhibitors against certain proteins or enzymes (Karrouchi et al., 2021).

Antimicrobial and Anti-Inflammatory Activities

Several derivatives of this compound have been synthesized and tested for their antimicrobial and anti-inflammatory activities. The results indicate that these compounds can be effective against various microbial strains and may have potential as COX-2 inhibitors or anti-inflammatory drugs (Thangarasu et al., 2019).

Safety and Hazards

The safety information available indicates that “4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide” may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

It is suggested that pyrazole derivatives can interact with their targets through hydrogen bonding

Result of Action

Given the potential for hydrogen bonding interactions with its targets , it is plausible that this compound could induce changes at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s interactions with its targets and its overall stability

Eigenschaften

IUPAC Name |

4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4O/c1-2-3(6)4(10-9-2)5(11)8-7/h7H2,1H3,(H,8,11)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYFJKYYCUQRFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)NN)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395728 |

Source

|

| Record name | 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1043909-04-1 |

Source

|

| Record name | 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole](/img/structure/B1334182.png)

![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1334188.png)

![6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1334189.png)